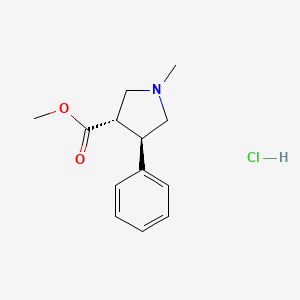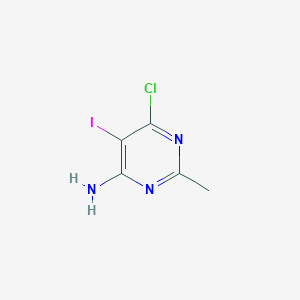
6-(1H-1,2,4-トリアゾール-1-イル)ニコチン酸 3-(トリフルオロメチル)フェニル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their broad-spectrum pharmaceutical activity .
Synthesis Analysis
The synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This approach is convenient for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of “3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles are multi-component reactions . These reactions feature a broad substrate scope, high efficiency, and scalability .科学的研究の応用
抗癌活性
本化合物を含む新規1,2,4-トリアゾール誘導体の合成および評価は、有望な抗癌剤として研究されてきました . これらの誘導体は、MTTアッセイを用いてヒト癌細胞株(MCF-7、HeLa、およびA549)に対して試験されました。注目すべきことに、化合物7d、7e、10a、および10dは、HeLa細胞株に対して12μM未満のIC50値で細胞毒性を示しました。さらに、安全性評価は、正常細胞株と癌細胞株の両方に対して適切な選択性を明らかにしました。
生化学試薬
6-(1H-1,2,4-トリアゾール-1-イル)ニコチン酸 3-(トリフルオロメチル)フェニルは、生化学試薬として機能します . この文脈におけるその特定の用途には、酵素反応、タンパク質相互作用、または他の生化学的プロセスに関連する研究が含まれる可能性があります。
創薬のための足場
1,2,4-トリアゾール環などの窒素原子を含むヘテロ環式化合物は、創薬における貴重な足場です。 これらの構造は、さまざまな標的に水素結合を形成でき、薬物動態および薬理学的特性を改善します . 研究者は、新規薬物の開発のための足場としての化合物の可能性を探求しています。
ароматаза 阻害剤
分子ドッキング研究では、 ароматаза 酵素の結合ポケット内における6-(1H-1,2,4-トリアゾール-1-イル)ニコチン酸 3-(トリフルオロメチル)フェニルの結合モードが調査されました . ароматаза 阻害剤は、エストロゲン合成を阻害することにより、乳がん治療において重要な役割を果たします。結合相互作用を理解することは、より効果的な阻害剤の設計を導くことができます。
ピラゾロ-ピリミジン合成
この化合物は、5-アミノ-1-フェニル-1H-ピラゾール-4-カルボン酸ナトリウムと反応させることにより、1-フェニル-4,6-ビス-トリフルオロメチル-1H-ピラゾロ[3,4-d]ピリミジンの合成に関与できます . ピラゾロ-ピリミジンは、潜在的な生物活性など、さまざまな用途を持っています。
化学的性質の調査
研究者は、融点、沸点、密度、分子量など、6-(1H-1,2,4-トリアゾール-1-イル)ニコチン酸 3-(トリフルオロメチル)フェニルの化学的性質を調査してきました . これらの調査は、さまざまな状況におけるその挙動の理解に貢献します。
将来の方向性
The future directions for the study of 3-trifluoromethyl-1,2,4-triazoles include toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The broad-spectrum pharmaceutical activity of these compounds offers opportunities for further study .
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancers.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on the growth and development of certain types of cancers .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
生化学分析
Biochemical Properties
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The trifluoromethyl group enhances the compound’s ability to form stable interactions with proteins, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
The effects of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl and triazole groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic effects.
特性
IUPAC Name |
[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUPMXHRKXICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
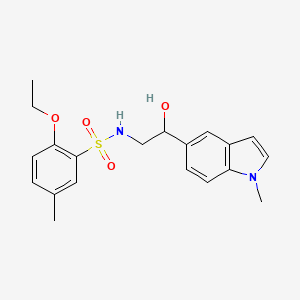
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)
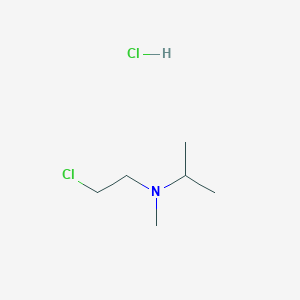
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)
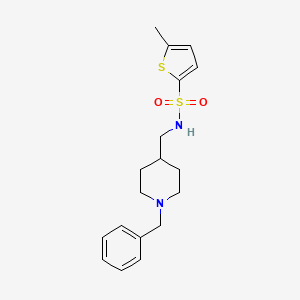
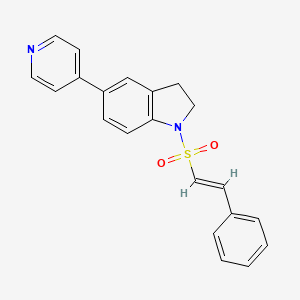
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)

